The synthesis of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol typically involves several key steps:
The molecular structure of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol can be described as follows:
The compound's structural representation can be visualized through its SMILES notation: CCOC1=NC=C(C=C1)C(CO)N.Cl .
2-Amino-2-(6-ethoxypyridin-3-yl)ethanol participates in various chemical reactions:
These reactions highlight the versatility of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol in organic synthesis.
The mechanism of action for 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol involves its interaction with specific biological targets:
Research into its specific interactions continues to elucidate its potential therapeutic roles.
The physical and chemical properties of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-amino-2-(6-ethoxypyridin-3-yl)ethanol; hydrochloride |
| InChI | InChI=1S/C9H14N2O2.ClH/c1... |
| InChI Key | GDSQMQPZPTYYPY-UHFFFAOYSA-N |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
These properties indicate that while some data are missing, the compound's molecular characteristics suggest it could exhibit interesting reactivity profiles in various chemical contexts .
The applications of 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol are diverse and include:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5